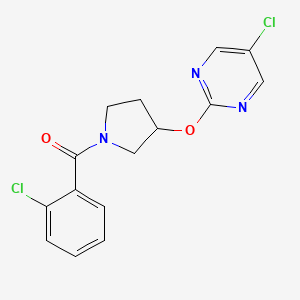

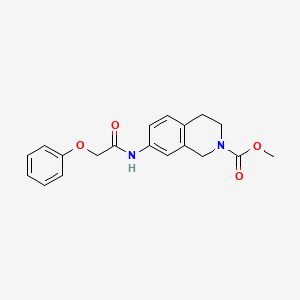

![molecular formula C15H10N4O B2983605 2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one CAS No. 104614-81-5](/img/structure/B2983605.png)

2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one

Descripción general

Descripción

CGS-13767 es un compuesto orgánico que contiene nitrógeno con la fórmula molecular C₁₅H₁₀N₄O. Es conocido por su capacidad de unirse a los receptores del ácido gamma-aminobutírico (GABA), lo que lo hace útil como agente ansiolítico .

Mecanismo De Acción

CGS-13767 ejerce sus efectos al unirse a los receptores GABA, específicamente al receptor GABAA. Esta unión mejora la respuesta del receptor al neurotransmisor GABA, lo que lleva a un aumento de los efectos inhibitorios en el sistema nervioso central. Los objetivos moleculares implicados incluyen las subunidades del receptor GABAA, y las vías afectadas son las relacionadas con la neurotransmisión GABAérgica .

Análisis Bioquímico

2-Phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a chemical compound with the molecular formula C15H10N4O . This compound has been synthesized and evaluated for its potential biological activities .

Biochemical Properties

It has been shown to exhibit promising antimicrobial, antitubercular, and anti-HIV activities . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

The cellular effects of this compound are also not fully known. It has been shown to have potent activity against E. coli, P. aeruginosa, and S. epidermidis

Métodos De Preparación

La síntesis de CGS-13767 implica la formación de una estructura de triazoloquinazolinona. La ruta sintética generalmente incluye los siguientes pasos:

Formación del anillo de triazol: Esto implica la reacción de un derivado de hidrazina apropiado con un compuesto de nitrilo en condiciones ácidas o básicas.

Ciclización: El intermedio formado se cicla entonces para formar el núcleo de triazoloquinazolinona.

Análisis De Reacciones Químicas

CGS-13767 se somete a varios tipos de reacciones químicas:

Oxidación: Puede oxidarse bajo condiciones oxidantes fuertes para formar varios productos de oxidación.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH₄).

Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el anillo de fenilo o en el anillo de triazol, dependiendo de los reactivos y las condiciones utilizadas.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:

Agentes oxidantes: Permanganato de potasio (KMnO₄), trióxido de cromo (CrO₃)

Agentes reductores: Hidruro de litio y aluminio (LiAlH₄), borohidruro de sodio (NaBH₄)

Nucleófilos: Haluros, aminas y otras especies nucleófilas

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

CGS-13767 tiene varias aplicaciones de investigación científica:

Química: Se utiliza como ligando en el estudio de los receptores GABA y sus interacciones con varios compuestos.

Biología: Se utiliza para estudiar los efectos de la modulación del receptor GABA en los sistemas biológicos.

Medicina: Como agente ansiolítico, se estudia por sus posibles efectos terapéuticos en el tratamiento de los trastornos de ansiedad.

Industria: Puede tener aplicaciones en el desarrollo de nuevos productos farmacéuticos dirigidos a los receptores GABA.

Comparación Con Compuestos Similares

CGS-13767 es único en su estructura y afinidad de unión a los receptores GABA. Compuestos similares incluyen:

Diazepam: Otro ligando del receptor GABA utilizado como agente ansiolítico.

Alprazolam: Una benzodiazepina que también se dirige a los receptores GABA.

Lorazepam: Otra benzodiazepina con efectos ansiolíticos similares.

En comparación con estos compuestos, CGS-13767 tiene una estructura de triazoloquinazolinona distinta, que puede conferir propiedades de unión únicas y efectos farmacológicos .

Propiedades

IUPAC Name |

2-phenyl-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4O/c20-15-16-12-9-5-4-8-11(12)14-17-13(18-19(14)15)10-6-2-1-3-7-10/h1-9H,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPGZURVLRWNBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801045748 | |

| Record name | 2-Phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104614-81-5 | |

| Record name | CGS-13767 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104614815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CGS-13767 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY8LL4S82Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

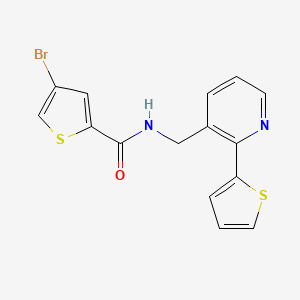

![2-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide](/img/structure/B2983524.png)

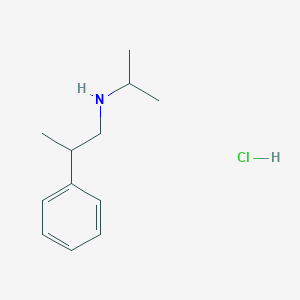

![{2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine](/img/structure/B2983531.png)

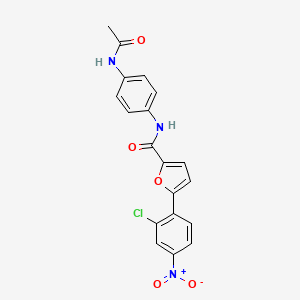

![7-Fluoro-3-[[1-(2-methylpropyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2983537.png)

![1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B2983538.png)

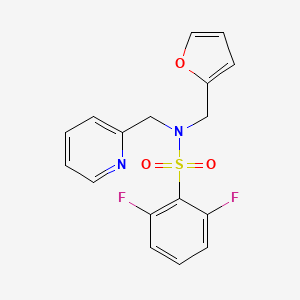

![Methyl 2-[(4-fluorosulfonylphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2983540.png)

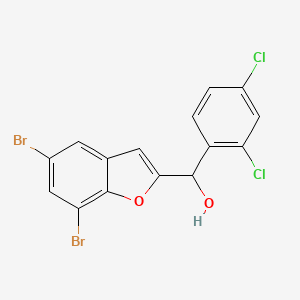

![3-[5-(2,4-Dichlorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2983544.png)